2-sec-Butylaniline chemical structure and properties
2-sec-Butylaniline chemical structure and properties
An In-depth Technical Guide to 2-sec-Butylaniline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-sec-butylaniline (CAS No: 55751-54-7), a substituted aromatic amine. Designed for researchers, chemists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core characteristics, from its fundamental structure and properties to its synthesis, reactivity, and handling protocols. The narrative emphasizes the causal relationships behind its chemical behavior and the practical application of this knowledge in a laboratory and industrial setting.
Molecular Structure and Chemical Identity
2-sec-Butylaniline is an organic compound characterized by an aniline core substituted at the ortho position with a sec-butyl group.[1] This substitution introduces a chiral center at the first carbon of the sec-butyl group, meaning the compound can exist as a racemic mixture of (R) and (S)-enantiomers. The steric hindrance imparted by the branched alkyl group adjacent to the amino functionality is a key determinant of its reactivity.
The fundamental identifiers for this compound are:
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IUPAC Name: 2-butan-2-ylaniline[2]
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CAS Number: 55751-54-7[1]
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Molecular Weight: 149.23 g/mol [4]
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Synonyms: o-sec-Butylaniline, Benzenamine, 2-(1-methylpropyl)-[1][4]
Caption: Chemical structure of 2-sec-Butylaniline.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are critical for its handling, purification, and application. The data below has been aggregated from various chemical data sources.
Physicochemical Data Table
| Property | Value | Source(s) |
| Appearance | Not specified, but related anilines are often colorless to yellow/brown liquids. | [5] |
| Density | 0.957 g/mL at 25 °C | [6] |
| Boiling Point | 239.0 ± 9.0 °C at 760 mmHg120-122 °C at 16 mmHg | [2][6] |
| Flash Point | 101.5 ± 6.5 °C | [2] |
| Refractive Index (n²⁰/D) | 1.541 | [6] |
| LogP (Octanol/Water) | 2.81 | [2] |
| pKa (Predicted) | 4.27 ± 0.10 | [6] |
| Storage Temperature | 2-8°C (Refrigerated) | [2][7] |
Spectroscopic Analysis
Spectroscopic data is indispensable for the structural confirmation of 2-sec-butylaniline.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be shifted and split due to the ortho-substitution pattern. The sec-butyl group will exhibit characteristic signals: a triplet for the terminal methyl group, a multiplet for the methylene group, a doublet for the other methyl group, and a multiplet for the methine proton attached to the ring. The amine protons will typically appear as a broad singlet.[8]
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¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons due to the lack of symmetry and four signals for the sec-butyl group.[4]
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Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Key absorptions include two sharp N-H stretching bands around 3300-3500 cm⁻¹ (characteristic of a primary amine), C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the alkyl group (below 3000 cm⁻¹), and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[4][9]
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Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 149. A prominent fragment is often observed at m/z = 120, corresponding to the loss of an ethyl group (C₂H₅) via benzylic cleavage, which is a characteristic fragmentation pattern for this structure.[4]
Synthesis and Manufacturing
While numerous methods exist for the alkylation of anilines, the most industrially relevant synthesis of 2-sec-butylaniline involves the direct ortho-alkylation of aniline. This process leverages a Friedel-Crafts type reaction, where an olefin (in this case, a butene isomer) reacts with aniline in the presence of a catalyst that favors ortho-substitution. Aluminum anilide catalysts, formed in situ from aniline and an aluminum source, are particularly effective for this transformation.[10]
Representative Synthetic Protocol: Ortho-Alkylation of Aniline
This protocol is a self-validating workflow designed for the synthesis and purification of 2-sec-butylaniline. The causality behind each step is explained to ensure reproducibility and safety.
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Catalyst Preparation (In Situ):
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Step 1a: A high-pressure autoclave reactor is charged with anhydrous aniline and a catalytic amount of aluminum metal (e.g., powder or turnings).
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Rationale: The reactor must be inert and dry as the aluminum anilide catalyst is moisture-sensitive. The reaction between aluminum and aniline forms the active catalyst, which sterically directs the incoming electrophile to the ortho position.[10]
-
-
Alkylation Reaction:
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Step 2a: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to 150-400 °C.[10]
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Step 2b: 1-Butene or 2-butene is introduced into the reactor, and the pressure is maintained at 50-300 atmospheres.[10] The reaction is monitored by sampling and GC analysis.
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Rationale: High temperature and pressure are required to overcome the activation energy for the alkylation. The olefin acts as the alkylating agent. The catalyst complexes with the aniline's nitrogen atom, increasing the steric bulk and favoring electrophilic attack at the less hindered ortho-positions over the para-position.
-
-
Catalyst Deactivation and Workup:
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Step 3a: After the reaction reaches completion, the reactor is cooled, and the pressure is carefully released.
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Step 3b: The reaction mixture is transferred to a separate vessel and quenched by the slow addition of water or an aqueous base (e.g., NaOH solution).
-
Rationale: This step deactivates the aluminum catalyst, precipitating it as aluminum hydroxide, and neutralizes any acidic byproducts.
-
-
Purification:
-
Step 4a: The mixture is filtered to remove the aluminum salts. The organic layer is separated from the aqueous layer.
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Step 4b: The crude organic product is subjected to fractional vacuum distillation.
-
Rationale: Vacuum distillation is essential to separate the desired 2-sec-butylaniline from unreacted aniline, the isomeric 4-sec-butylaniline, and any poly-alkylated byproducts. The significant difference in boiling points under reduced pressure allows for effective purification.[6]
-
-
Product Validation:
Caption: Workflow for the synthesis of 2-sec-butylaniline.
Chemical Reactivity
The reactivity of 2-sec-butylaniline is governed by two main features: the nucleophilic primary amino group and the activated aromatic ring.
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Reactions of the Amino Group: As a primary amine, the -NH₂ group is nucleophilic and basic. It readily undergoes reactions such as:
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Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to form secondary/tertiary amines and amides, respectively.[11]
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Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of functional groups (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.
-
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Reactions of the Aromatic Ring: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. However, the existing ortho-sec-butyl group provides significant steric hindrance, which will strongly influence the regioselectivity of further substitutions, favoring attack at the para-position (position 4) and the other ortho-position (position 6).
Caption: Diazotization and subsequent Sandmeyer reaction.
Applications and Industrial Relevance
While specific, large-scale applications for 2-sec-butylaniline are not as widely documented as for other anilines, its structure suggests its utility as a valuable chemical intermediate. By analogy with structurally similar compounds like 2-tert-butylaniline and other dialkylanilines, its potential applications lie in:
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Pharmaceutical Synthesis: The lipophilic sec-butyl group can be incorporated into active pharmaceutical ingredients (APIs) to modulate properties such as metabolic stability and membrane permeability.[12]
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Agrochemicals: Many herbicides and pesticides are derived from substituted anilines. 2-sec-butylaniline can serve as a building block for complex agrochemical molecules.
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Polymer Chemistry: It can be used as a monomer or a modifying agent in the production of specialty polymers and as an antioxidant or stabilizer in rubber processing.
Safety, Handling, and Toxicity
2-sec-Butylaniline is classified as a hazardous chemical and must be handled with appropriate precautions.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid:
-
Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes.[2]
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Wash out the mouth with water.[2]
-
In all cases of exposure, seek immediate medical attention.[2]
-
References
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2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]
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2-sec-butylaniline - Stenutz. (n.d.). Retrieved January 11, 2026, from [Link]
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2-sec-Butylaniline - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
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2-sec-butylaniline Skeletal Structure Aromatic Amine Compound Stock Vector. (n.d.). Shutterstock. Retrieved January 11, 2026, from [Link]
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2-sec-Butylaniline IR Spectrum - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
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Benzenamine, 2-(1-methylpropyl)- | C10H15N | CID 108358 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
N-sec-Butylaniline | C10H15N | CID 253532 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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2-tert-Butylaniline | C10H15N | CID 80574 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Sec-butylamine Synthesis and Analysis | KEY. (n.d.). Retrieved January 11, 2026, from [Link]
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DI-SEC-BUTYLAMINE - Ataman Kimya. (n.d.). Retrieved January 11, 2026, from [Link]
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2-Butylaniline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]
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Benzenamine, 4-(1-methylpropyl)- | C10H15N | CID 121771 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Sec-Butylamine | C4H11N | CID 24874 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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sec-Butylamine - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
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o-sec-Butylaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]
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20.6: Reactions of Amines - Chemistry LibreTexts. (2020, May 30). Retrieved January 11, 2026, from [Link]
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4-sec-Butylaniline - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
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